N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
Description
N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl)acetamide is a complex organic compound featuring an indole moiety and a spirocyclic diazaspiro structure
Properties
IUPAC Name |
N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13-14-7-3-4-8-15(14)23(2)16(13)11-21-17(25)12-24-18(26)20(22-19(24)27)9-5-6-10-20/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRFCAWTQRUNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CNC(=O)CN3C(=O)C4(CCCC4)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: Methylation of the indole nitrogen can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Spirocyclic Structure Formation: The spirocyclic diazaspiro structure can be synthesized through a cyclization reaction involving a suitable diamine and a diketone.
Final Coupling Step: The final step involves coupling the indole derivative with the spirocyclic intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the spirocyclic ketone groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Reduced spirocyclic amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and the spirocyclic structure may enhance binding affinity and specificity to biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities. The compound’s ability to interact with multiple biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the electronic characteristics of the indole ring.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
- N-[(1,3-dimethylindol-2-yl)methyl]-2-(2-oxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
Uniqueness
N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is unique due to the presence of both the dimethylindole and the spirocyclic diazaspiro structures. This combination may confer enhanced biological activity and specificity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
